1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine is a brominated phospholipid compound. It is a derivative of phosphatidylcholine, where the fatty acid chains at the sn-1 and sn-2 positions are substituted with palmitoyl and 6,7-dibromostearoyl groups, respectively.
Preparation Methods
The synthesis of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with palmitic acid and 6,7-dibromostearic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve large-scale esterification processes, followed by purification steps such as chromatography to obtain the desired product .
Chemical Reactions Analysis
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The brominated fatty acid chains can undergo oxidation reactions, leading to the formation of brominated aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding de-brominated stearoyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics due to its unique structural properties.
Biology: It serves as a model compound for studying the interactions of brominated lipids with proteins and other biomolecules.
Medicine: It is investigated for its potential role in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: It is used in the development of specialized surfactants and emulsifiers for various industrial applications
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can alter membrane properties such as fluidity and permeability. The brominated fatty acid chains interact with membrane proteins and other lipids, potentially affecting their function and activity. Molecular targets include membrane-bound enzymes and receptors, which can be modulated by the presence of brominated lipids .
Comparison with Similar Compounds
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine: Lacks bromine atoms, resulting in different chemical and biological properties.
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Has a different arrangement of fatty acid chains, affecting its structural and functional characteristics.
1-Palmitoyl-sn-glycero-3-phosphocholine: Contains only one fatty acid chain, leading to distinct physical and chemical properties
These comparisons highlight the uniqueness of this compound in terms of its brominated structure and its impact on membrane dynamics and interactions.
Properties
IUPAC Name |
[2-(6,7-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-28-31-40(44)39(43)30-26-24-22-20-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNIJUKRMQKJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC(C(CCCCCCCCCCC)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82Br2NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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